molecular formula C9H11BrN2O B1449447 5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine CAS No. 1935588-15-0

5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine

Cat. No.: B1449447
CAS No.: 1935588-15-0
M. Wt: 243.1 g/mol
InChI Key: LVBRAEOZJXRPHG-UHFFFAOYSA-N
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Description

5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine is a chemical compound with the molecular formula C9H11BrN2O and a molecular weight of 243.1 g/mol . This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine typically involves the bromination of 2-cyclobutoxy-4-methylpyrimidine. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities. The final product is typically purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclobutoxy group play crucial roles in binding to these targets, modulating their activity. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine stands out due to its unique combination of a bromine atom and a cyclobutoxy group, which provides distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its utility in various scientific research applications .

Properties

IUPAC Name

5-bromo-2-cyclobutyloxy-4-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c1-6-8(10)5-11-9(12-6)13-7-3-2-4-7/h5,7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBRAEOZJXRPHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1Br)OC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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